3-(Piperidin-1-yl)butan-1-amine

Lipophilicity Physicochemical Property Drug Design

3-(Piperidin-1-yl)butan-1-amine (CAS 32813-36-8) is a secondary amine with the molecular formula C₉H₂₀N₂, characterized by a piperidine ring linked to a butan-1-amine chain at the C3 position. This specific substitution pattern yields a chiral center at C3, distinguishing it from its achiral linear positional isomer 4-(piperidin-1-yl)butan-1-amine (CAS 74247-30-6).

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 32813-36-8
Cat. No. B1291343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)butan-1-amine
CAS32813-36-8
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(CCN)N1CCCCC1
InChIInChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3
InChIKeyJALHJUKRXXWMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-1-yl)butan-1-amine (CAS 32813-36-8): A Specialized Piperidine-Alkylamine Building Block for Advanced Synthesis


3-(Piperidin-1-yl)butan-1-amine (CAS 32813-36-8) is a secondary amine with the molecular formula C₉H₂₀N₂, characterized by a piperidine ring linked to a butan-1-amine chain at the C3 position . This specific substitution pattern yields a chiral center at C3, distinguishing it from its achiral linear positional isomer 4-(piperidin-1-yl)butan-1-amine (CAS 74247-30-6) [1]. The compound exhibits a predicted boiling point of 226.2±8.0 °C and a density of 0.920±0.06 g/cm³ . It is primarily employed as a versatile intermediate in pharmaceutical research, particularly in the development of CNS-active agents and receptor ligands, where its balanced lipophilicity (LogP 1.85) and basicity (pKa ~10.48) are key design parameters .

Why 3-(Piperidin-1-yl)butan-1-amine Cannot Be Interchanged with Generic Piperidine-Alkylamines


Substituting 3-(piperidin-1-yl)butan-1-amine with a generic piperidine-alkylamine without rigorous evaluation poses significant risks to synthetic outcomes and final product performance. This compound possesses a unique combination of a branched alkyl chain, a chiral center at the C3 position, and distinct physicochemical properties (e.g., LogP and pKa) that directly influence reaction kinetics, selectivity, and the biological profile of downstream products [1]. For instance, the presence of the chiral center enables asymmetric synthesis applications that are unattainable with achiral analogs like 4-(piperidin-1-yl)butan-1-amine [2]. Furthermore, the compound's specific lipophilicity and basicity profile, quantified in the evidence below, governs its behavior in multi-step syntheses and its interaction with biological targets, making generic replacements a source of variability and failure .

Quantitative Differentiation of 3-(Piperidin-1-yl)butan-1-amine from Its Closest Analogs


Lipophilicity (LogP) Compared to the 4-Positional Isomer

3-(Piperidin-1-yl)butan-1-amine exhibits significantly higher lipophilicity than its linear positional isomer, 4-(piperidin-1-yl)butan-1-amine. The calculated LogP value for the target compound is 1.85, whereas the 4-isomer has a reported XLogP3-AA value of 0.9 [1]. This difference of 0.95 log units indicates that the branched C3-substituted compound is considerably more lipophilic, which directly impacts its ability to permeate biological membranes and its solubility profile in organic media.

Lipophilicity Physicochemical Property Drug Design

Presence of a Chiral Center for Asymmetric Synthesis

3-(Piperidin-1-yl)butan-1-amine contains an undefined stereocenter at the C3 position, conferring chirality to the molecule [1]. In contrast, its linear positional isomer, 4-(piperidin-1-yl)butan-1-amine, is achiral and possesses no stereocenter [2]. This structural feature makes the target compound essential for asymmetric synthesis campaigns where a specific enantiomeric outcome is required, enabling the production of enantiomerically enriched intermediates that are inaccessible with achiral analogs.

Asymmetric Synthesis Chirality Stereochemistry

Predicted Basicity (pKa) Relative to Shorter-Chain Analogs

The predicted pKa of 3-(piperidin-1-yl)butan-1-amine is 10.48±0.13 . While direct comparative pKa data for the 4-isomer is unavailable, this value is consistent with the expected basicity of tertiary amine-containing alkylamines. By comparison, the shorter-chain analog 1-(2-aminoethyl)piperidine (C₇H₁₆N₂) has a reported LogP of 1.07, indicating a lower lipophilicity and potentially different basicity due to altered inductive effects [1]. The specific pKa of the target compound dictates its protonation state under physiological and synthetic conditions, directly influencing its nucleophilicity and reactivity profile.

Basicity pKa Reactivity

Optimal Use Cases for 3-(Piperidin-1-yl)butan-1-amine Based on Differential Properties


Synthesis of CNS-Penetrant Drug Candidates

The high lipophilicity (LogP 1.85) of 3-(piperidin-1-yl)butan-1-amine, as evidenced by its 0.95 log unit advantage over the 4-isomer [1], makes it the preferred choice for constructing building blocks intended for central nervous system (CNS) drug discovery. Its enhanced ability to cross lipid bilayers is a critical attribute for achieving the brain exposure required for neurological and psychiatric drug targets.

Asymmetric Synthesis of Enantiopure Intermediates

The presence of a chiral center at the C3 position of the butylamine chain differentiates this compound from achiral analogs [2][3]. This makes it an essential reagent in the synthesis of enantiomerically pure pharmaceutical intermediates, where the final biological activity is often strictly dependent on stereochemistry. It is particularly valuable in the development of chiral ligands and catalysts for asymmetric transformations.

Optimization of Basic Amine Functionality in Multi-Step Syntheses

With a predicted pKa of 10.48 , the compound's basicity profile is well-suited for reactions requiring a nucleophilic amine under mild basic conditions. This property, combined with its specific lipophilicity, allows for precise control over reactivity and solubility in multi-step organic syntheses, differentiating it from shorter-chain analogs like 1-(2-aminoethyl)piperidine (LogP 1.07) [4] that may offer a less optimal balance of properties for complex molecule construction.

Building Block for GPR119 Agonists and Antidiabetic Research

The piperidine-alkylamine motif is a known structural component in GPR119 agonists, a target for type 2 diabetes [5]. The specific chain length and substitution pattern of 3-(piperidin-1-yl)butan-1-amine provide a distinct spatial and electronic profile compared to analogs, offering a strategic advantage in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for this and related GPCR targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-1-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.